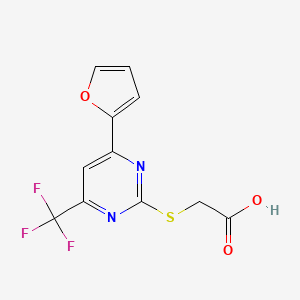
2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that features a furan ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Furan Ring: The furan ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyrimidine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyrimidine derivative with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-((4-(Furan-2-yl)pyrimidin-2-yl)thio)acetic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid: Contains a thiophene ring instead of a furan ring, which may affect its reactivity and applications.
Uniqueness
2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is unique due to the presence of both the furan and trifluoromethyl groups, which can impart distinct chemical and biological properties. The furan ring can participate in various chemical reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C11H7F3N2O3S |
|---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)8-4-6(7-2-1-3-19-7)15-10(16-8)20-5-9(17)18/h1-4H,5H2,(H,17,18) |
InChI Key |
ANSBNLLVCORQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909514.png)
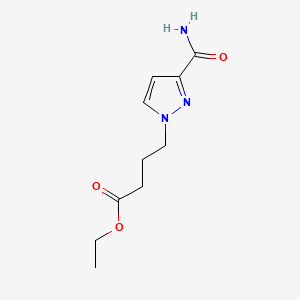
![3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10909526.png)
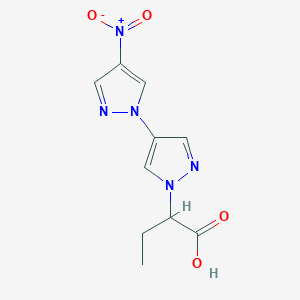
![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B10909536.png)
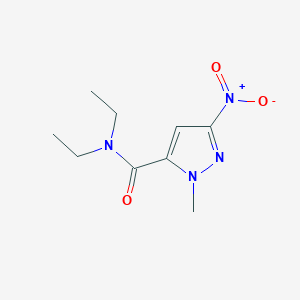
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B10909550.png)
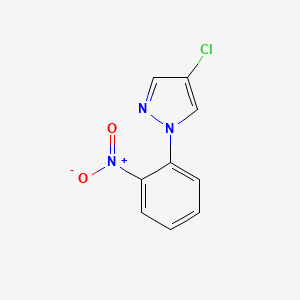
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10909568.png)
![Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909575.png)
![N-(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909582.png)
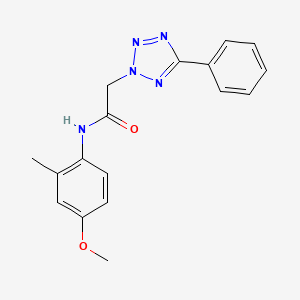

![7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10909606.png)
